1-Androstenediol, also known as 5-androstenediol or androst-5-ene-3β,17β-diol, is a steroid hormone that serves as an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone. It is classified as a weak androgen and estrogen, possessing a chemical formula of and a molar mass of approximately 290.447 g/mol . This compound is produced primarily in the adrenal glands and testes and plays a crucial role in the hormonal balance within the human body.
1-Androstenediol is synthesized through the reduction of dehydroepiandrosterone, specifically at the 17-keto group, facilitated by 17-hydroxysteroid dehydrogenases. Following its formation, it can be further converted into testosterone via oxidation at the 3-beta hydroxyl group by 3-hydroxysteroid dehydrogenases . The metabolic pathways involving this compound highlight its significance in steroidogenesis and hormonal regulation.
1-Androstenediol exhibits both androgenic and estrogenic activities. It binds to androgen receptors and has been shown to influence gene expression related to muscle growth and development. Additionally, it has a higher affinity for estrogen receptor beta compared to alpha, suggesting its potential role in mediating estrogenic effects . This dual activity allows it to participate in various physiological processes, including muscle development and reproductive functions.
The synthesis of 1-androstenediol can be achieved through several methods:
1-Androstenediol shares structural similarities with several other steroids. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Biological Activity | Unique Features |
---|---|---|---|
Androstenedione | C19H26O2 | Precursor to testosterone | More potent androgen than 1-androstenediol |
Testosterone | C19H28O2 | Primary male sex hormone | Directly responsible for male characteristics |
Dehydroepiandrosterone | C19H28O2 | Precursor to both estrogens and androgens | Precursor for multiple steroid hormones |
Androstanediol | C19H30O2 | Weak androgen | Metabolite of testosterone |
These comparisons illustrate that while 1-androstenediol serves as an important intermediate in steroidogenesis, its weaker activity compared to testosterone and androstenedione distinguishes it within this group of compounds.
1-Androstenediol possesses the molecular formula C₁₉H₃₀O₂, indicating a composition of nineteen carbon atoms, thirty hydrogen atoms, and two oxygen atoms [1] [3]. The compound exhibits a molecular weight of 290.4403 grams per mole, with an exact mass of 290.224580 atomic mass units [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is (3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol [3].
The Chemical Abstracts Service registry number for 1-androstenediol is 5323-27-3, and it is identified in various databases with the International Chemical Identifier Key RZFGPAMUAXASRE-KHOSGYARSA-N [3] [4]. The compound belongs to the class of organic compounds known as androgens and derivatives, which are characterized as 3-hydroxylated C19 steroid hormones [5] [6].
Table 1: Physicochemical Properties of 1-Androstenediol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₃₀O₂ | PubChem, ChemSpider [1] [3] |
Molecular Weight | 290.4403 g/mol | PubChem, DrugBank [1] [6] |
Exact Mass | 290.224580 u | PubChem, SpectraBase [1] [4] |
Melting Point | 178-182°C | ChemSrc [7] |
Boiling Point | 428.4±38.0°C at 760 mmHg | ChemSrc [7] |
Density | 1.1±0.1 g/cm³ | ChemSrc [7] |
Flash Point | 194.5±21.4°C | ChemSrc [7] |
Solubility | Lipophilic (poor water solubility) | Typical steroid property |
Physical State | Solid (crystalline) | ChemSrc MSDS [7] |
Color | White | ChemSrc MSDS [7] |
Odor | Odorless | ChemSrc MSDS [7] |
The stereochemical configuration of 1-androstenediol is characterized by eight defined stereocenters throughout its tetracyclic ring system [3]. The compound adopts the standard steroid stereochemistry pattern with specific orientations at critical positions. The absolute configuration follows the established (3R,5S,8R,9S,10R,13S,14S,17S) arrangement, which determines the three-dimensional spatial arrangement of atoms within the molecule [3].
The hydroxyl groups at positions 3 and 17 are both oriented in the β-configuration, meaning they project above the plane of the steroid ring system when drawn in the conventional manner [2] [3]. The hydrogen atom at position 5 adopts the α-configuration, classifying this compound as a 5α-androstane derivative [2]. This 5α-hydrogen orientation significantly influences the overall molecular conformation and biological activity of the compound.
Table 3: Stereochemical Configuration of 1-Androstenediol
Stereocenter | Configuration | Description |
---|---|---|
C-3 | R (3β-hydroxyl) | β-oriented hydroxyl group |
C-5 | S (5α-hydrogen) | α-oriented hydrogen (5α-androstane) |
C-8 | R | Standard steroid configuration |
C-9 | S | Standard steroid configuration |
C-10 | R | Standard steroid configuration |
C-13 | S | Standard steroid configuration |
C-14 | S | Standard steroid configuration |
C-17 | S (17β-hydroxyl) | β-oriented hydroxyl group |
The compound exhibits optical activity due to its chiral nature, with multiple asymmetric carbon centers contributing to its ability to rotate plane-polarized light [8] [9]. The specific rotation and enantiomeric excess characteristics are determined by the precise spatial arrangement of these stereocenters.
1-Androstenediol demonstrates typical physicochemical properties associated with steroid compounds. The compound exists as a white, odorless, crystalline solid at room temperature with a melting point range of 178-182°C [7]. The boiling point is reported as 428.4±38.0°C at standard atmospheric pressure (760 mmHg), indicating significant thermal stability [7].
The density of 1-androstenediol is 1.1±0.1 grams per cubic centimeter, which is characteristic of organic steroid compounds [7]. The flash point of 194.5±21.4°C indicates moderate flammability characteristics under appropriate conditions [7]. Like most steroid hormones, 1-androstenediol exhibits lipophilic properties with poor water solubility, facilitating its passage through biological membranes and distribution in lipid-rich tissues.
The compound maintains chemical stability under normal temperatures and pressures but may decompose when exposed to strong oxidizing agents or excessive heat [7]. The vapor pressure is minimal at room temperature, consistent with its solid-state characteristics and relatively high molecular weight.
1-Androstenediol shares structural similarities with several related androstane derivatives while maintaining distinctive features that differentiate it from other steroid compounds. The compound is structurally related to testosterone, androstenedione, and 5-androstenediol, but differs significantly in the position of unsaturation and functional group arrangements [10] [11] [12].
Table 2: Structural Comparison of 1-Androstenediol with Related Steroids
Compound | Formula | Molecular Weight | Double Bond Position | Functional Groups | Ring System |
---|---|---|---|---|---|
1-Androstenediol | C₁₉H₃₀O₂ | 290.44 g/mol | C1-C2 (∆¹) | 3β-OH, 17β-OH | 5α-H configuration |
Testosterone | C₁₉H₂₈O₂ | 288.42 g/mol | C4-C5 (∆⁴) | 3-keto, 17β-OH | 5α-H configuration |
Androstenedione | C₁₉H₂₆O₂ | 286.41 g/mol | C4-C5 (∆⁴) | 3-keto, 17-keto | 5α-H configuration |
5-Androstenediol | C₁₉H₃₀O₂ | 290.44 g/mol | C5-C6 (∆⁵) | 3β-OH, 17β-OH | 5α-H configuration |
1-Androstenedione | C₁₉H₂₆O₂ | 286.41 g/mol | C1-C2 (∆¹) | 3-keto, 17-keto | 5α-H configuration |
Compared to testosterone, 1-androstenediol differs in having hydroxyl groups at both the 3 and 17 positions instead of a ketone at position 3 [10] [11]. The double bond in 1-androstenediol is located between carbons 1 and 2 (∆¹-unsaturation), whereas testosterone contains ∆⁴-unsaturation between carbons 4 and 5 [2] [12]. This positional difference in unsaturation significantly affects the compound's biological activity and metabolic pathways.
When compared to 5-androstenediol, both compounds share identical molecular formulas and molecular weights, but differ in the position of the double bond [13] [12]. 5-Androstenediol contains ∆⁵-unsaturation, while 1-androstenediol features ∆¹-unsaturation [2] [13]. This structural difference results in distinct biological activities and receptor binding affinities.
The relationship between 1-androstenediol and 1-androstenedione involves the oxidation state at position 3, where the diol compound contains a hydroxyl group and the dione compound contains a ketone group [14]. Both compounds share the distinctive ∆¹-unsaturation pattern, distinguishing them from the more common ∆⁴-androstene derivatives.
The conformational behavior of 1-androstenediol is governed by the rigid tetracyclic steroid ring system, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) [15] [16]. The three six-membered rings adopt chair conformations but are prevented by their rigid geometry from undergoing the usual cyclohexane ring-flips observed in simple cyclohexane systems [16].
The steroid ring system in 1-androstenediol exhibits specific conformational preferences that influence its biological activity. Ring A, which contains the ∆¹-unsaturation and the 3β-hydroxyl group, demonstrates relatively constrained conformational mobility compared to saturated analogues [17]. The presence of the double bond between C-1 and C-2 introduces planarity in this region of the molecule, reducing the conformational flexibility typically observed in saturated steroid ring systems.
Molecular dynamics simulations of related steroid compounds have revealed that ring flexibility varies substantially between different steroid molecules and can influence receptor binding and biological activity [17]. The conformational mobility of steroid rings occurs on a picosecond time scale, which is fast compared to typical docking and reaction times in biological systems [17].
The 5α-hydrogen configuration in 1-androstenediol results in a trans-fusion between rings A and B, creating a more extended molecular conformation compared to 5β-configured steroids [16]. This trans-fusion pattern continues throughout the B-C and C-D ring junctions, establishing the characteristic steroid backbone conformation.
The hydroxyl groups at positions 3β and 17β adopt equatorial orientations relative to their respective ring systems, which is generally more energetically favorable than axial orientations due to reduced steric interactions [16]. The 3β-hydroxyl group can participate in hydrogen bonding interactions, while the 17β-hydroxyl group provides additional sites for molecular recognition and metabolic transformations.
The conformational analysis of 1-androstenediol reveals that while the overall ring system maintains relative rigidity, subtle conformational changes can occur that may influence binding interactions with biological targets [18] [17]. These conformational variations, though small in magnitude, can have significant effects on biological activity and receptor selectivity.
The tetracyclic ring system creates a relatively flat, elongated molecular structure with defined hydrophobic and hydrophilic regions. The hydrophobic regions are provided by the saturated portions of the ring system and methyl groups at positions 18 and 19, while the hydroxyl groups at positions 3 and 17 contribute to the hydrophilic character of the molecule. This amphiphilic nature influences the compound's solubility properties and membrane permeability characteristics.